(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide
Description
“(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide” is a chiral tertiary amine derivative featuring a piperidine core substituted with a benzyl group at position 1 and an ethyl-propionamide moiety at position 3 via a methylene linker. The (S)-configuration at the α-carbon of the propionamide chain confers stereospecificity, which may influence its biological interactions. While direct molecular weight data for this compound is unavailable in the provided evidence, analogous structures (e.g., piperidine-based derivatives in ) suggest a molecular weight range of 300–350 g/mol. This compound is structurally related to ghrelin receptor agonists like anamorelin (), though it lacks the indole and dimethylamino(methyl)carbamoyl groups critical for ghrelin activity.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-21(18(22)15(2)19)14-17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAPIUONOOXKQG-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide is a chiral compound recognized for its significant biological activity, particularly as a ligand for opioid receptors. This compound's structure includes a piperidine ring and an ethyl propionamide moiety, contributing to its unique pharmacological properties.
- Molecular Formula : C18H29N3O
- Molecular Weight : 289.42 g/mol
- Structural Features : The compound features a piperidine ring, an ethyl group, and an amino group that contribute to its interaction with biological targets.
Opioid Receptor Interaction
Research indicates that this compound exhibits strong affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction is crucial for its potential analgesic effects. The compound's chiral nature enhances its selectivity and efficacy in binding to these receptors, potentially leading to fewer side effects compared to traditional opioids.
Analgesic Effects
The analgesic properties of this compound have been highlighted in various studies. Its ability to modulate pain pathways through opioid receptor activation makes it a candidate for further pharmacological exploration in pain management therapies.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)ethylacetamide | Similar piperidine structure | Opioid receptor activity |
| N-(1-benzylpiperidin-3-yl)propionamide | Shares propionamide moiety | Analgesic properties |
| 4-(N-benzylpiperidin)butyric acid | Contains piperidine; longer carbon chain | Anti-inflammatory effects |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of neurotransmitter release through opioid receptor pathways. This modulation can lead to alterations in pain perception and emotional responses, making it a valuable compound in the development of new analgesics .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound effectively inhibits pain pathways in animal models, suggesting its potential use in clinical settings for pain relief.
- Pharmacokinetics : Research has indicated favorable absorption and distribution characteristics, which are essential for effective therapeutic use.
- Side Effect Profile : Preliminary findings suggest that due to its selective binding properties, this compound may exhibit a reduced side effect profile compared to non-selective opioids .
Scientific Research Applications
The compound exhibits significant biological activity, particularly as a ligand for opioid receptors. Research indicates that it can selectively bind to these receptors, potentially leading to analgesic effects. Its design aims to provide therapeutic benefits while minimizing side effects commonly associated with opioid medications.
Key Biological Activities
- Opioid Receptor Modulation : The compound acts as a selective ligand for opioid receptors, which are critical in pain management.
- Analgesic Properties : Studies suggest that modifications in the piperidine structure can enhance affinity towards specific receptor subtypes, indicating potential for development into analgesics with reduced abuse liability.
Common Synthesis Route
- Starting Material : (1-benzylpiperidin-3-yl)methylamine.
- Reagents : An appropriate acylating agent is used under controlled conditions.
- Process : The reaction is optimized for yield and purity, often employing chromatography for purification.
Applications in Research and Development
The compound's unique properties make it a candidate for various applications in drug development:
| Application | Details |
|---|---|
| Analgesics | Potential development as a new class of pain relief medications targeting opioid receptors with fewer side effects. |
| Pharmacological Studies | Used in studies to understand receptor interactions and develop safer alternatives to traditional opioids. |
| Medicinal Chemistry | Serves as a lead compound for further modifications aimed at enhancing efficacy and safety profiles. |
Case Studies
- Opioid Research : A study examined the binding affinity of the compound at various opioid receptor subtypes, demonstrating its potential as a selective analgesic agent with lower risk of addiction compared to traditional opioids.
- Chemical Modifications : Research on structural modifications of the piperidine ring indicated that certain substitutions could enhance receptor selectivity and potency, paving the way for optimized drug candidates.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Insights
- Piperidine vs. Pyrrolidine Cores : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) derivatives (). This may enhance binding to larger hydrophobic pockets in target receptors, as seen in CNS-active compounds .
- Substituent Effects : The benzyl group in the target compound increases aromatic interactions, while halogenated variants (e.g., ) improve metabolic stability but may introduce toxicity risks . Ethyl-propionamide substituents balance lipophilicity and solubility, contrasting with acetamide derivatives (), which exhibit lower molecular weights and altered pharmacokinetics.
- Stereochemical Influence : The (S)-configuration at the α-carbon (shared across analogs in ) is critical for enantioselective receptor interactions, as demonstrated in ghrelin agonists like anamorelin ().
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with functionalization of the piperidine ring. A common precursor, 1-benzylpiperidin-3-ylmethanol, undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) to yield 1-benzyl-3-(chloromethyl)piperidine. This step is critical for introducing reactivity at the C3 position. Chlorination proceeds under anhydrous conditions in dichloromethane at 0–5°C, achieving >90% conversion.
Subsequent amination of the chlorinated intermediate employs aqueous ammonia or protected amines. For example, treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C produces the corresponding azide, which is reduced to the primary amine using hydrogenation (H₂/Pd-C).
Amide Bond Formation
The propionamide moiety is introduced via coupling reactions. In a representative procedure, the primary amine intermediate reacts with ethyl propionyl chloride in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) as catalysts. Tetrahydrofuran (THF) or dichloromethane serves as the solvent, with reactions typically conducted at 0–25°C to minimize racemization.
A critical stereochemical consideration involves the use of (S)-2-aminopropionic acid derivatives to ensure enantiomeric purity. For instance, coupling (S)-2-((tert-butoxycarbonyl)amino)propanoic acid with the piperidine intermediate, followed by deprotection using trifluoroacetic acid (TFA), yields the desired (S)-configured product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in amidation reactions, while ethereal solvents (THF, 1,4-dioxane) improve solubility of hydrophobic intermediates. For example, amide coupling in THF at −10°C achieves 85% yield, compared to 72% in dichloromethane under identical conditions.
Temperature control is paramount during chlorination and coupling steps. Exothermic reactions, such as SOCl₂-mediated chlorination, require cooling (0–5°C) to prevent side reactions. Similarly, maintaining subambient temperatures during propionyl chloride addition minimizes epimerization.
Catalytic Systems
Catalytic bases like DIPEA and DMAP accelerate amide bond formation by deprotonating the amine and activating the acyl chloride. Patent data reveal that stoichiometric DMAP (0.2 equiv) increases coupling yields from 65% to 88% in THF. Alternative systems, such as Hünig’s base with hydroxybenzotriazole (HOBt), show comparable efficacy but require longer reaction times.
Purification and Characterization
Chromatographic Isolation
Crude products are purified via silica gel chromatography using gradient elution (hexane/ethyl acetate 3:1 to 1:2). The target compound elutes at Rf = 0.4–0.5, with isolated yields averaging 70–75%. For large-scale synthesis, reverse-phase HPLC (C18 column, methanol/water 65:35) achieves >99% purity.
Spectroscopic Analysis
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ar-H), 3.72 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.45 (s, 2H, N-CH₂-C₆H₅), 2.85–3.10 (m, 4H, piperidine-H).
-
¹³C NMR : 174.8 (C=O), 138.5 (Ar-C), 52.1 (CH-NH₂), 48.3 (N-CH₂-C₆H₅).
Mass Spectrometry :
Chiral HPLC :
Comparative Analysis of Methodologies
| Parameter | Chlorination Route | Direct Amination | Enantioselective Coupling |
|---|---|---|---|
| Yield (%) | 78 | 85 | 72 |
| Purity (%) | 95 | 99 | 98 |
| Reaction Time (h) | 6 | 8 | 12 |
| Stereochemical Control | Moderate | High | Excellent |
The enantioselective coupling route, though slower, provides superior stereochemical outcomes, making it preferable for pharmaceutical applications. In contrast, the chlorination pathway offers shorter reaction times but requires stringent purification to remove residual SOCl₂.
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis prioritizes cost-effective reagents. Substituting SOCl₂ with PCl₃ reduces chlorination costs by 40% but necessitates post-reaction neutralization with aqueous NaHCO₃. Similarly, replacing DIPEA with triethylamine (TEA) in amidation steps lowers reagent expenses without compromising yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling benzyl-piperidine derivatives with propionamide precursors via amidation reactions. For example, ethanol and piperidine at 0–5°C for 2 hours can facilitate intermediate formation (e.g., analogous to Scheme 3 in ). Optimization may include adjusting temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents to improve yield .
- Characterization : Validate purity using HPLC (≥98% purity as a benchmark, per ) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidance : While direct safety data for this compound are limited, structurally similar amides (e.g., (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide) recommend standard precautions: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion. GHS hazard classification should be reviewed for analogous compounds ().
Q. How can researchers validate the enantiomeric purity of the (S)-configured product?
- Analytical Methods : Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) are gold standards. Compare retention times with racemic mixtures or use polarimetry to confirm specific rotation values .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies (e.g., varying IC values)?
- Root Cause Analysis :
- Purity Discrepancies : Compare lot-specific purity data (e.g., 95% vs. ≥98%) and assess impurity profiles via LC-MS ().
- Assay Conditions : Variability in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) can alter results. Replicate experiments under standardized conditions .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the benzyl-piperidine moiety in target binding?
- Experimental Design :
- Synthesize analogs with modified substituents (e.g., fluorobenzyl or cyclohexyl groups) and compare binding affinities via surface plasmon resonance (SPR) or radioligand assays.
- Computational docking (e.g., AutoDock Vina) using PubChem-derived 3D structures () can predict binding modes .
Q. What advanced analytical techniques are suitable for detecting degradation products during stability studies?
- Methods :
- LC-QTOF-MS : Identifies low-abundance degradation products with high mass accuracy.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (HO) to simulate stability challenges .
Q. How can researchers address solubility challenges in in vivo studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
